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Compound of Interest

Compound Name: Boc-PEG1-PPG2-C2-azido

Cat. No.: B11934270

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility,
and applications of Boc-PEG1-PPG2-C2-azido, a bifunctional linker critical in the development
of Proteolysis Targeting Chimeras (PROTACS). This document is intended to serve as a core
resource for researchers and scientists engaged in the fields of chemical biology and drug

discovery.

Core Chemical Properties

Boc-PEG1-PPG2-C2-azido is a heterobifunctional linker containing a Boc-protected amine, a
polyethylene glycol (PEG) spacer, a polypropylene glycol (PPG) unit, and a terminal azide
group. The combination of these functionalities makes it a versatile tool for conjugating different
molecules. The PEG and PPG components enhance the linker's solubility and pharmacokinetic
properties.

The key quantitative data for Boc-PEG1-PPG2-C2-azido are summarized in the table below.
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Property Value Source
Molecular Formula C18H35N306 MedChemExpress
Molecular Weight 389.49 g/mol MedChemExpress

Physical State

Not explicitly stated; likely a
solid or oil at room

temperature.

General knowledge of similar

compounds

CAS Number

Not available in public

databases.

Internal assessment

Solubility Profile

The solubility of Boc-PEG1-PPG2-C2-azido is a critical parameter for its application in

experimental settings. While specific quantitative solubility data (e.g., mg/mL) is not readily

available in public literature, the general solubility characteristics of similar PEGylated

compounds can be inferred.

Solvent

Expected Solubility

Notes

A common solvent for

Dimethyl Sulfoxide (DMSO) Soluble dissolving PROTAC linkers
and components.
) ) Another common polar aprotic
Dimethylformamide (DMF) Soluble

solvent for organic synthesis.

The hydrophobic Boc group

and C2 alkyl chain decrease

Water Sparingly soluble to insoluble water solubility. The PEG and
PPG units enhance aqueous
solubility to some extent.
Generally a good solvent for

Ethanol Soluble ]
compounds of this nature.

) A common solvent for organic

Dichloromethane (DCM) Soluble

synthesis and purification.
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Experimental Protocols

Boc-PEG1-PPG2-C2-azido is primarily utilized in the synthesis of PROTACSs through "click
chemistry." Below are generalized experimental protocols for its key applications.

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)

This protocol outlines the general steps for conjugating Boc-PEG1-PPG2-C2-azido to an
alkyne-containing molecule, a common step in PROTAC synthesis.

Materials:

Boc-PEG1-PPG2-C2-azido

Alkyne-functionalized molecule (e.g., a ligand for a target protein)

Copper(ll) sulfate (CuS0O4)

Sodium ascorbate

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

Dissolve the alkyne-functionalized molecule (1 equivalent) and Boc-PEG1-PPG2-C2-azido
(1.1 equivalents) in the chosen solvent system.

e Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

e Prepare a solution of CuSO4 (0.1 equivalents) in water.

» Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

o Stir the reaction mixture at room temperature for 12-24 hours.

o Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
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» Upon completion, quench the reaction with a chelating agent (e.g., EDTA) to remove copper.
o Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography to obtain the desired triazole-
linked conjugate.

Deprotection of the Boc Group

Following conjugation, the Boc protecting group can be removed to reveal a primary amine,
which can then be coupled to another molecule (e.g., an E3 ligase ligand).

Materials:

e Boc-protected conjugate
» Trifluoroacetic acid (TFA)
e Dichloromethane (DCM)

Procedure:

Dissolve the Boc-protected conjugate in DCM.

Add an excess of TFA (typically 20-50% v/v in DCM) to the solution.

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the deprotection by TLC or LC-MS.

Upon completion, remove the solvent and excess TFA under reduced pressure.

The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Visualizing Workflows and Pathways
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The following diagrams, generated using Graphviz (DOT language), illustrate the key
experimental workflows involving Boc-PEG1-PPG2-C2-azido.
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¢ To cite this document: BenchChem. [Technical Guide: Boc-PEG1-PPG2-C2-azido in Drug
Development]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b11934270#boc-pegl-ppg2-c2-azido-chemical-
properties-and-solubility]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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